Ethyl 2-(6-nitroindazol-1-yl)propionate

Description

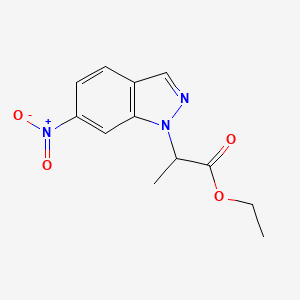

Ethyl 2-(6-nitroindazol-1-yl)propionate is a nitro-substituted indazole derivative with a propionate ester moiety. Its molecular formula is C₁₂H₁₂N₃O₄ (calculated based on structural analysis), and it features a fused benzene-pyrazole (indazole) core substituted with a nitro group at position 6 and a propionate ethyl ester at position 1. The compound’s structure combines the electron-deficient aromatic system of nitroindazole with the lipophilic propionate ester, making it a candidate for applications in medicinal chemistry, particularly in hypoxia-targeting therapies or kinase inhibition [1] (inferred from structural analogs).

Properties

Molecular Formula |

C12H13N3O4 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

ethyl 2-(6-nitroindazol-1-yl)propanoate |

InChI |

InChI=1S/C12H13N3O4/c1-3-19-12(16)8(2)14-11-6-10(15(17)18)5-4-9(11)7-13-14/h4-8H,3H2,1-2H3 |

InChI Key |

NCRVHORNARXWHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 2-(6-nitroindazol-1-yl)propionate with structurally related nitroheterocyclic esters, including ethyl 2-(2-nitroimidazol-1-yl)acetate (CAS 161490-37-5) from .

| Property | This compound | Ethyl 2-(2-Nitroimidazol-1-yl)Acetate | 4-Chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether (CAS 791844-72-9) |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₂N₃O₄ | C₇H₉N₃O₄ | C₁₃H₁₅ClN₂O₃S |

| Molecular Weight (g/mol) | 262.25 | 199.16 | 314.79 |

| XLogP3 | ~2.1 (estimated) | 0.3 | ~3.5 (estimated) |

| Hydrogen Bond Acceptors | 6 | 5 | 5 |

| Rotatable Bonds | 5 | 4 | 6 |

| Aromatic System | Indazole (fused benzene-pyrazole) | Imidazole (5-membered ring) | Imidazole + substituted benzene |

| Key Functional Groups | Nitroindazole, propionate ester | Nitroimidazole, acetate ester | Chlorophenyl, imidazole sulfonyl, ethyl ether |

Key Observations :

- Ester Chain : The propionate ester (vs. acetate in ’s compound) increases lipophilicity (higher XLogP3), which may improve membrane permeability but reduce aqueous solubility.

- Nitro Group Position : The nitro group at position 6 on indazole (vs. position 2 on imidazole) alters electronic distribution, possibly affecting redox behavior and hypoxic activation [1].

Nitroimidazole Derivatives (e.g., Ethyl 2-(2-Nitroimidazol-1-yl)Acetate)

- Mechanism : Nitroimidazoles are prodrugs activated under hypoxia, generating reactive intermediates that damage DNA. They are used as radiosensitizers (e.g., metronidazole) and antimicrobials [1].

- Limitations : Rapid ester hydrolysis (acetate) may shorten half-life, limiting therapeutic utility.

Nitroindazole Derivatives (Target Compound)

- Hypothesized Activity : The indazole core may enhance kinase inhibition (e.g., PARP or Aurora kinases) due to planar aromaticity. The nitro group could enable hypoxia-selective cytotoxicity.

- Propionate Advantage : Longer ester chain may delay metabolic hydrolysis, improving bioavailability compared to acetate analogs [1].

Other Heterocyclic Esters (e.g., CAS 791844-72-9)

- Sulfonyl and Ether Groups : Compounds like 4-chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether exhibit diverse targets, including sulfonamide-inhibited enzymes (e.g., carbonic anhydrase). Chlorine substitution enhances electrophilicity and binding to hydrophobic pockets [1].

Stability and Toxicity

- Nitro Group Toxicity : Both nitroimidazoles and nitroindazoles may generate mutagenic metabolites under reductive conditions, but indazole’s fused ring could stabilize intermediates, reducing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.